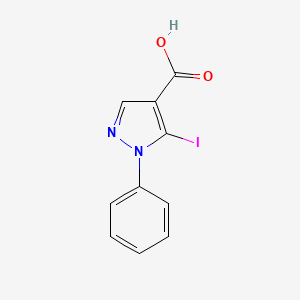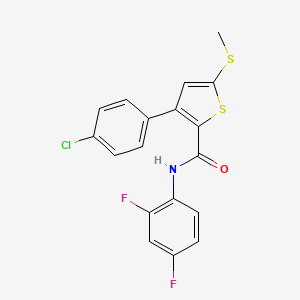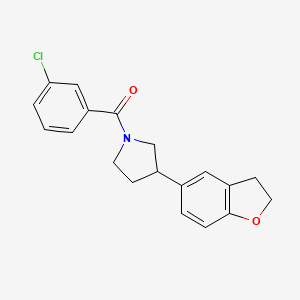
1-(3-Chlorobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a chemical compound that has been extensively studied for its potential use in scientific research. The compound is also known by its chemical formula, C22H21ClNO2, and is commonly referred to as CBP.
Wissenschaftliche Forschungsanwendungen
Conducting Polymers from Low Oxidation Potential Monomers
Research on derivatized bis(pyrrol-2-yl) arylenes, including various benzene and benzofuran derivatives, highlights the potential of these compounds in creating conducting polymers. These polymers are synthesized via electropolymerization, exhibiting low oxidation potentials and high stability in their conducting form, suggesting applications in electronic materials and devices (Sotzing et al., 1996).
Biological Evaluation of Coumarin Derivatives
Studies on coumarin derivatives, including benzofuran and pyrrolidine structures, have shown their potential in antimicrobial applications. The synthesis and evaluation of these compounds reveal a variety of biological activities, opening avenues for pharmaceutical development (Al-Haiza et al., 2003).
Synthesis and Coordination Reactions
The synthesis of benzofuro[3,2-c]pyridine derivatives, involving benzofuran and pyrrolidine components, leads to compounds that exhibit coordination reactions with metals. These reactions are crucial for developing complex structures with potential applications in catalysis and materials science (Mojumdar et al., 2009).
Asymmetric Organocatalysis
Research demonstrates the use of asymmetric organocatalysis in synthesizing pyrrolidine derivatives bearing a benzofuran-3(2H)-one scaffold. This method yields products with significant stereochemical complexity, relevant for drug development and synthetic chemistry (Kowalczyk et al., 2016).
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c20-17-3-1-2-15(11-17)19(22)21-8-6-16(12-21)13-4-5-18-14(10-13)7-9-23-18/h1-5,10-11,16H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGAZQMYTOWTIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

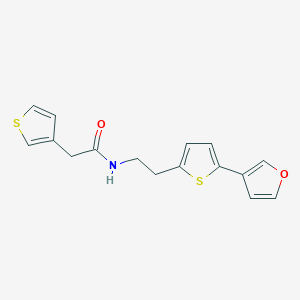
![4-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2713225.png)


![[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-chlorophenyl)methanone](/img/structure/B2713229.png)
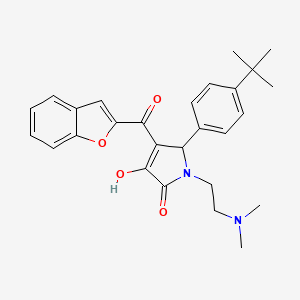
![N-[(6-chloropyridin-3-yl)sulfonyl]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2713231.png)
![N-[(2E)-1-[(4-Chlorophenyl)methoxy]-1,2-dihydropyridin-2-ylidene]benzenesulfonamide](/img/structure/B2713233.png)
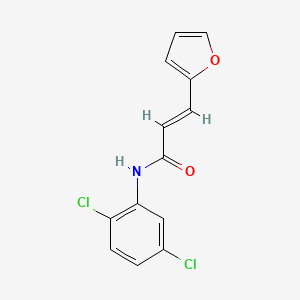
![3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2713236.png)

![N-[(allylamino)carbonothioyl]-2-thiophenesulfonamide](/img/structure/B2713241.png)
